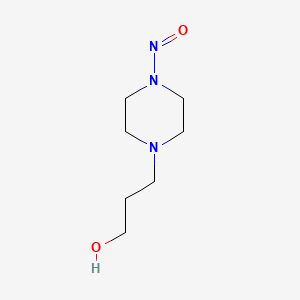
3-(4-Nitrosopiperazin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a nitroso group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with nitrosating agents under controlled conditions. One common method involves the reaction of piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The resulting nitrosopiperazine is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrosopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrosopiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving nitrosation reactions and their biological effects.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, including nitrosation and oxidation, which can affect biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 3-(Piperazin-1-yl)propan-1-ol
- 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol
Uniqueness
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is unique due to the presence of both a nitroso group and a propanol chain, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .
Eigenschaften
CAS-Nummer |
30297-78-0 |
|---|---|
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-(4-nitrosopiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H15N3O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h11H,1-7H2 |
InChI-Schlüssel |
JGLAIBGOEGDXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


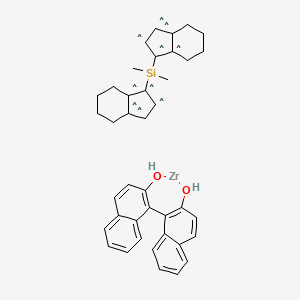
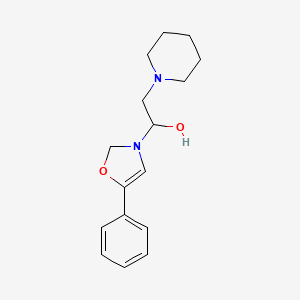
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
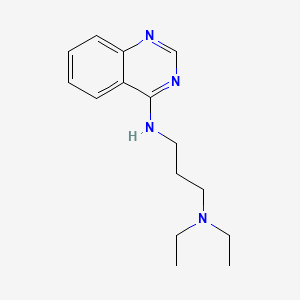

![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)

![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)


![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
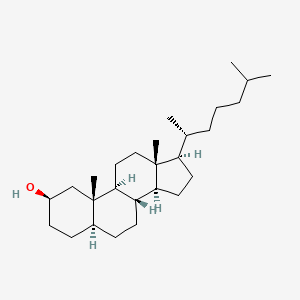

![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
